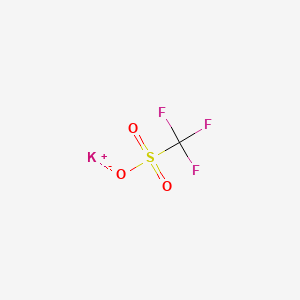

Potassium trifluoromethanesulfonate

Description

Significance of Fluorinated Chemical Entities in Contemporary Science

The introduction of fluorine into organic molecules dramatically alters their physical and chemical properties, making fluorinated compounds invaluable across various scientific and industrial sectors. youtube.com Fluorine's high electronegativity and the strength of the carbon-fluorine bond contribute to increased thermal stability, metabolic resistance, and lipophilicity in fluorinated molecules. youtube.comnih.gov These enhanced characteristics are highly sought after in the development of pharmaceuticals, agrochemicals, and advanced materials. youtube.comacs.org

In medicine, approximately 25% of small-molecule drugs contain fluorine, a number that is on the rise. nih.gov The presence of fluorine can enhance a drug's bioactivity, metabolic stability, and ability to cross biological membranes, leading to more effective treatments. nih.govnih.gov For instance, the addition of fluorine to a drug's structure can increase its lipophilicity, which helps it to cross the blood-brain barrier. youtube.com

In the agrochemical industry, fluorinated compounds are used to create more potent and selective herbicides, insecticides, and fungicides. youtube.com The fluorine atom can increase the affinity of these compounds for their biological targets in pests or plants, thereby improving their efficacy. youtube.com

The materials science field also heavily relies on fluorinated compounds. Fluoropolymers, such as Teflon (polytetrafluoroethylene), are known for their exceptional chemical resistance, thermal stability, and low friction properties. acs.orgnih.gov These characteristics make them suitable for a wide range of applications, including non-stick coatings, electrical insulation, and chemically resistant linings. acs.orgnih.gov

Fundamental Role of the Trifluoromethanesulfonate (B1224126) Anion in Chemical Transformations

The trifluoromethanesulfonate anion (CF₃SO₃⁻), commonly known as triflate, is a highly stable polyatomic ion derived from triflic acid, a superacid. wikipedia.org Its remarkable stability is due to resonance, which delocalizes the negative charge over the three oxygen atoms and the sulfur atom. wikipedia.orgyoutube.com This stability makes the triflate group an excellent leaving group in various organic reactions, including nucleophilic substitution, Suzuki couplings, and Heck reactions. wikipedia.orgyoutube.com

While widely recognized for its role as a leaving group, the triflate anion can also act as a nucleophile in certain chemical transformations. nih.govacs.org Although it is not typically perceived as a strong nucleophile, there is considerable evidence of its ability to participate in reactions where it attacks cation-like electrophiles. nih.gov This nucleophilic character can be either stoichiometric or catalytic, and it is suggested that nucleophilic catalysis by triflate may be more common than is generally acknowledged. acs.org

The triflate anion is also utilized as a weakly coordinating anion in inorganic and organometallic chemistry. wikipedia.org Its salts are thermally stable, with some, like those of sodium, boron, and silver, having melting points up to 350 °C in their anhydrous form. wikipedia.org Triflate salts can be synthesized by reacting triflic acid with a metal hydroxide (B78521) or carbonate in water. wikipedia.org

Historical Development and Trajectories of Potassium Trifluoromethanesulfonate Studies

The study of potassium-containing compounds, or "potash," has a long history, initially driven by its use in manufacturing glass, soap, and paper. remineralize.org However, the specific synthesis and investigation of this compound are more recent, stemming from the broader development of fluorine chemistry and the unique properties of the triflate anion.

This compound (KOTf) can be prepared by neutralizing an aqueous solution of trifluoromethanesulfonic acid with potassium carbonate. chemicalbook.comsigmaaldrich.com One documented synthesis method involves reacting an aqueous solution of potassium hydroxide and calcium hydroxide with trifluoromethanesulfonyl fluoride (B91410) gas. chemicalbook.com

Research into this compound has explored its various applications. It is used as a reagent in the synthesis of complex organic molecules, such as guanine-quadruplex hybrid materials and specific imidazolium (B1220033) salts. chemicalbook.comsigmaaldrich.comfishersci.fi It also serves as a supporting electrolyte in electrochemical studies, for instance, in the investigation of the gold anion in ethylenediamine. chemicalbook.comsigmaaldrich.comfishersci.fi Furthermore, it is involved in the preparation of other chemical reagents, like N-fluoro-2,4,6-trimethylpyridinium triflate. chemicalbook.comfishersci.fi

Studies have also delved into the physical properties of this compound. It is known to be dimorphic, with a phase transition occurring between -63°C and 45°C. chemicalbook.com The crystal structure reveals a channel-like arrangement with the lipophilic trifluoromethane (B1200692) groups pointing into these channels. chemicalbook.com This structural information is crucial for understanding its interactions in various chemical systems, such as its use in studies of mixed alkali effects in poly(ethylene oxide) electrolytes. chemicalbook.comcookechem.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | CF₃KO₃S nih.gov |

| Molecular Weight | 188.17 g/mol nih.gov |

| Melting Point | 238.5°C chemicalbook.com |

| Form | Solid chemicalbook.com |

| Color | White to Almost white chemicalbook.com |

| Water Solubility | Soluble chemicalbook.com |

| Sensitivity | Hygroscopic chemicalbook.com |

Properties

CAS No. |

2926-27-4 |

|---|---|

Molecular Formula |

CHF3KO3S |

Molecular Weight |

189.18 g/mol |

IUPAC Name |

potassium;trifluoromethanesulfonate |

InChI |

InChI=1S/CHF3O3S.K/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |

InChI Key |

AZLIIAMTCHKNJJ-UHFFFAOYSA-N |

SMILES |

C(F)(F)(F)S(=O)(=O)[O-].[K+] |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)O.[K] |

Other CAS No. |

2926-27-4 |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways for Potassium Trifluoromethanesulfonate (B1224126)

The synthesis of potassium trifluoromethanesulfonate is most commonly achieved through straightforward acid-base chemistry.

Neutralization Protocols Involving Trifluoromethanesulfonic Acid

The most direct and widely employed method for preparing this compound is the neutralization of trifluoromethanesulfonic acid (TfOH) with a suitable potassium base. sigmaaldrich.comwikipedia.org This exothermic reaction is typically carried out in an aqueous solution.

Common potassium bases used in this neutralization reaction include:

Potassium Hydroxide (B78521) (KOH): Reacting trifluoromethanesulfonic acid with an aqueous solution of potassium hydroxide results in the formation of this compound and water. chemicalbook.com

Potassium Carbonate (K₂CO₃): An alternative method involves the neutralization of a warm aqueous solution of trifluoromethanesulfonic acid with potassium carbonate. sigmaaldrich.com This reaction produces this compound, water, and carbon dioxide gas.

The general reaction can be represented as:

CF₃SO₃H + KOH → CF₃SO₃K + H₂O 2CF₃SO₃H + K₂CO₃ → 2CF₃SO₃K + H₂O + CO₂

Following the neutralization, the this compound is typically isolated by evaporation of the water to yield the solid salt. chemicalbook.com

Precursor Compounds in Triflate Synthesis

The synthesis of this compound relies on key precursor compounds, primarily trifluoromethanesulfonic acid and its derivatives.

Derivatization from Trifluoromethanesulfonic Acid

Trifluoromethanesulfonic acid (TfOH) is the cornerstone precursor for the synthesis of this compound. wikipedia.orgnih.gov TfOH is a sulfonic acid and one of the strongest known acids, qualifying it as a superacid. wikipedia.orgumich.edu Its high acidity stems from the strong electron-withdrawing effect of the trifluoromethyl group and the resonance stabilization of its conjugate base, the triflate anion. umich.edu

Trifluoromethanesulfonic acid itself can be synthesized through various methods, including the electrochemical fluorination of methanesulfonic acid. google.com Another route involves the oxidation of trifluoromethylsulfenyl chloride. google.com

The derivatization of trifluoromethanesulfonic acid to its potassium salt is a direct acid-base reaction as detailed in the neutralization protocols. sigmaaldrich.comwikipedia.org

Utilization of Metal Triflate Salts in Metathesis Reactions

While direct neutralization is common, metathesis reactions involving other metal triflate salts can also be employed to produce this compound. youtube.com In this approach, a soluble potassium salt is reacted with a soluble triflate salt of a different metal. If the resulting non-potassium salt is insoluble, it will precipitate, leaving the this compound in solution.

For example, reacting barium triflate with potassium sulfate (B86663) in an aqueous solution would yield this compound in solution and a precipitate of barium sulfate. youtube.com

Ba(OTf)₂ + K₂SO₄ → 2KOTf + BaSO₄(s)

This method is particularly useful when direct neutralization is not ideal or when starting from other available triflate salts.

Green Chemistry Principles in Triflate Synthesis

Recent research has focused on developing more environmentally friendly methods for the synthesis of triflates, including this compound. researchgate.netsciencedaily.com These efforts align with the principles of green chemistry, aiming to reduce waste, use less hazardous materials, and improve energy efficiency. researchgate.net

Development of Solvent-Free and Halogen-Free Methodologies

The development of solvent-free and halogen-free synthetic routes is a key area of green chemistry research. researchgate.netsciencedaily.com While many traditional syntheses of triflates and their precursors involve solvents and halogenated compounds, newer methods seek to minimize their use. google.comorgsyn.org

A patented method describes a process for synthesizing alkali metal trifluoromethanesulfonates, including the potassium salt, that can be considered a step towards greener synthesis. google.com This method involves the reaction of a sulfonyl fluoride (B91410) compound with an alcohol, followed by reaction with an alkali metal hydroxide. google.com The use of the alcohol as both a reactant and a solvent can reduce the need for additional solvents. google.com Furthermore, research into the synthesis of sulfonyl fluorides, key precursors, using potassium fluoride as the sole fluorine source and a green oxidant like NaOCl·5H₂O represents a move away from more hazardous halogenating agents. researchgate.net

Interactive Table of Reaction Conditions for this compound Synthesis

| Reactants | Base | Solvent | Temperature | Reaction Time | Yield | Reference |

| Trifluoromethanesulfonic Acid | Potassium Carbonate | Water | Warm | Not Specified | Not Specified | sigmaaldrich.com |

| Trifluoromethanesulfonyl Fluoride, Potassium Hydroxide | Calcium Hydroxide | Water | 70°C | 7 hours | Not Specified | chemicalbook.com |

| Trifluoromethanesulfonyl Fluoride | Potassium Sulfite | Water | 0°C to Room Temp | 12 hours | 94% (of intermediate) | chemicalbook.com |

| Ester Compound, Potassium Hydroxide | - | Alcohol (e.g., Methanol, Ethanol) | 20-70°C | 2-5 hours | Not Specified | google.com |

Microwave-Assisted Synthetic Approaches

Microwave-assisted synthesis has emerged as a significant tool in modern chemistry, offering advantages such as rapid reaction times, increased yields, and enhanced product purity. nih.gov This technique utilizes microwave energy to heat reactants directly and efficiently, often leading to different outcomes compared to conventional heating methods. While specific literature detailing the microwave-assisted synthesis of this compound is not abundant, the principles of this technology can be applied to its formation, particularly in the context of reactions involving trifluoromethyl-containing compounds. nih.gov

Microwave irradiation accelerates chemical reactions by directly coupling with the molecules present in the reaction mixture, leading to a rapid increase in temperature. This can be particularly advantageous for the synthesis of salts like this compound, which often involves neutralization or displacement reactions. For instance, the synthesis of various trifluoromethyl-imines has been successfully achieved using microwave irradiation in conjunction with solid acid catalysts. nih.gov This approach not only shortens reaction times but also promotes environmentally friendly conditions, sometimes even allowing for solvent-free reactions.

The application of microwave energy to the synthesis of this compound could potentially be explored in the context of its common synthetic routes, such as the neutralization of trifluoromethanesulfonic acid with a potassium base. The rapid and uniform heating provided by microwaves could lead to a faster and more complete reaction, potentially reducing the required amount of solvent and simplifying the subsequent workup and purification steps.

Table 1: Potential Advantages of Microwave-Assisted Synthesis for this compound

| Feature | Potential Advantage |

| Reaction Time | Significant reduction in synthesis duration compared to conventional heating. |

| Energy Efficiency | Direct heating of reactants leads to lower energy consumption. |

| Yield and Purity | Potential for higher yields and cleaner product formation due to reduced side reactions. |

| Solvent Reduction | Possibility of using less solvent or employing solvent-free conditions. |

Further research into this area could focus on optimizing reaction parameters such as microwave power, temperature, and reaction time to develop an efficient and scalable microwave-assisted protocol for the synthesis of this compound.

Strategies for Enhanced Atom Economy and Waste Minimization

In the pursuit of more sustainable chemical processes, the principles of green chemistry, particularly atom economy and waste minimization, are of paramount importance. nih.gov Atom economy provides a measure of how many atoms from the reactants are incorporated into the desired product. nih.gov Analyzing the synthesis of this compound through this lens allows for the identification of more efficient and environmentally benign synthetic routes.

A prevalent method for synthesizing this compound is the neutralization of trifluoromethanesulfonic acid with a potassium salt, such as potassium carbonate. sigmaaldrich.comchemicalbook.com The reaction proceeds as follows:

2 CF₃SO₃H + K₂CO₃ → 2 CF₃SO₃K + H₂O + CO₂

To evaluate the atom economy of this reaction, we consider the molecular weights of the reactants and the desired product.

Table 2: Atom Economy Calculation for the Synthesis of this compound

| Compound | Formula | Molecular Weight ( g/mol ) |

| Trifluoromethanesulfonic acid | CF₃SO₃H | 150.08 |

| Potassium carbonate | K₂CO₃ | 138.21 |

| This compound | CF₃SO₃K | 188.17 |

| Water | H₂O | 18.02 |

| Carbon dioxide | CO₂ | 44.01 |

The atom economy is calculated as:

Atom Economy = (Mass of desired product / Total mass of reactants) x 100%

For the reaction above, producing two moles of this compound:

Atom Economy = ([2 * 188.17] / [2 * 150.08 + 138.21]) x 100% ≈ (376.34 / 438.37) x 100% ≈ 85.85%

While an atom economy of 85.85% is relatively high, strategies can be employed to further minimize waste. The by-products in this reaction are water and carbon dioxide, which are generally considered benign. However, waste can also arise from solvents used for the reaction and purification, as well as any excess reagents.

Strategies for waste minimization in the synthesis of this compound include:

Catalyst Use: While the neutralization reaction does not typically require a catalyst, other synthetic routes might. The use of recyclable heterogeneous catalysts can significantly reduce waste.

Solvent Selection and Recycling: Opting for greener solvents and implementing procedures for their recovery and reuse can drastically lower the environmental impact of the process. mdpi.com

Process Optimization: Fine-tuning reaction conditions such as temperature, concentration, and reaction time can maximize the yield and minimize the formation of any potential side products, thereby reducing waste.

Alternative Reagents: Investigating alternative potassium sources that may lead to even higher atom economy or less impactful by-products. For example, the direct reaction of trifluoromethanesulfonic acid with potassium hydroxide (KOH) would have the following stoichiometry:

CF₃SO₃H + KOH → CF₃SO₃K + H₂O

The atom economy for this reaction is approximately 91.3%, representing an improvement.

By focusing on these green chemistry principles, the synthesis of this compound can be made more efficient and sustainable, aligning with the broader goals of environmentally responsible chemical manufacturing.

Mechanistic Investigations of Reactions Involving Potassium Trifluoromethanesulfonate

Elucidating the Role of the Triflate Anion as a Nucleophile and Catalyst

Although not typically viewed as a strong nucleophile, the triflate anion can participate in nucleophilic reactions under specific conditions, leading to the formation of covalent triflate intermediates nih.govacs.org. This behavior is particularly consequential in glycosylation chemistry, where the transient formation of glycosyl triflates can dictate the reaction pathway and stereochemical outcome.

In many glycosylation reactions, the triflate anion has been shown to act as a nucleophilic catalyst researchgate.net. It can facilitate reactions by promoting the formation of highly reactive glycosyl triflate intermediates from various glycosyl donors, such as thioglycosides or glycosyl sulfoxides researchgate.netacs.org. These intermediates occupy a critical position in the reaction mechanism, serving either as the direct glycosylating species that reacts with an acceptor alcohol or as a reservoir for even more reactive cationic intermediates researchgate.net.

The catalytic cycle involves the nucleophilic attack of the triflate anion on an activated glycosyl donor, displacing a leaving group to form a glycosyl triflate. This species is then susceptible to attack by the glycosyl acceptor, forming the desired glycosidic bond and regenerating the triflate anion, allowing it to continue the catalytic process. The efficiency of this process is influenced by the nucleophilicity of the triflate anion, which can be modulated by solvent and reaction conditions nih.gov. For instance, reactions employing the more nucleophilic triflate anion often proceed via the formation of a glycosyl triflate, whereas systems with less nucleophilic counterions like triflimide may favor direct displacement of the activated donor by the alcohol acceptor nih.gov.

The formation of glycosyl triflates is a pivotal step in many modern glycosylation methods. These highly reactive species are typically generated in situ from stable glycosyl donors, such as thioglycosides, through activation with thiophilic reagents in the presence of a triflate source acs.orgnih.govacs.org. Once formed, glycosyl triflates are understood to exist as a mixture of α- and β-anomers, which can interconvert acs.org.

The reactivity and stereochemical outcome of the glycosylation are governed by the dynamic interplay between these anomeric triflates and their subsequent reaction with nucleophiles.

α-Glycosyl Triflates : These intermediates are well-characterized and generally lead to the formation of β-glycosides through an SN2-like mechanism, especially when reacting with strong nucleophiles researchgate.net.

β-Glycosyl Triflates : These are less stable and more reactive species. Their existence has been more difficult to prove experimentally but is considered crucial for explaining the formation of α-glycosides, particularly with weak nucleophilic acceptors acs.orgresearchgate.net.

| Glycosyl Triflate Intermediate | Relative Stability | Primary Reaction Pathway | Typical Acceptor | Predominant Product Stereochemistry |

|---|---|---|---|---|

| α-Glycosyl Triflate | More Stable | SN2-like | Strong Nucleophiles | β-Glycoside (Inversion) |

| β-Glycosyl Triflate | Less Stable, More Reactive | SN2 or SN1-like | Weak Nucleophiles | α-Glycoside (Inversion/Retention) |

Mechanistic Aspects of Trifluoromethylation Reactions

The introduction of a trifluoromethyl (CF₃) group into organic molecules is of immense interest in medicinal chemistry and materials science. While potassium trifluoromethanesulfonate (B1224126) itself is not a direct source of the CF₃ group for trifluoromethylation, related compounds derived from it, such as sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent), and various electrophilic reagents are central to these transformations nih.govwikipedia.org.

Electrophilic trifluoromethylation involves the transfer of a "CF₃⁺" synthon to a nucleophilic substrate. The generation of a free CF₃⁺ cation is considered extremely difficult acs.org. Therefore, this field relies on the development of reagents that can deliver the CF₃ group with an electrophilic character. These reagents are often hypervalent iodine compounds or onium salts nih.govresearchgate.net.

The first effective electrophilic trifluoromethylating reagent, a diaryl(trifluoromethyl)sulfonium salt, was developed in 1984 by Yagupolskii and coworkers acs.orgnih.gov. Since then, a variety of more stable and versatile reagents have been synthesized, including S-(trifluoromethyl)dibenzothiophenium salts (Umemoto reagents) and hypervalent iodine-CF₃ reagents (Togni reagents) nih.govresearchgate.net.

The general mechanism involves the attack of a nucleophile (e.g., enolates, silyl enol ethers, electron-rich arenes) on the reagent, leading to the transfer of the CF₃ group and the formation of a stable leaving group d-nb.info. The reactivity, or "electrophilic potential," of these reagents can be fine-tuned by modifying their chemical structure, for instance, by introducing electron-withdrawing groups on the aromatic rings of sulfonium salts to enhance their ability to transfer the CF₃ group acs.org.

| Reagent Class | Example(s) | Key Feature | Typical Nucleophiles |

|---|---|---|---|

| Sulfonium Salts | Yagupolskii-Umemoto Reagents | Tunable reactivity based on substituents | Thiophenolates, β-ketoesters, silyl enol ethers |

| Hypervalent Iodine | Togni Reagents | Shelf-stable, broad substrate scope | Alkenes, alkynes, β-ketoesters, alcohols, sulfonic acids |

| Sulfoximinium Salts | Johnson-type Reagents | High efficiency for C-alkylation | β-ketoesters, dicyanoalkylidenes |

An alternative strategy for trifluoromethylation involves the generation of the trifluoromethyl radical (CF₃•). The Langlois reagent, sodium trifluoromethanesulfinate (CF₃SO₂Na), and its potassium salt analogue are well-known precursors for the CF₃ radical nih.govwikipedia.orgresearchgate.net. The generation of this radical can be achieved through oxidation, either chemically or electrochemically researchgate.net.

Electrochemical oxidation provides a reagent-free method for initiating radical trifluoromethylation. In this process, the trifluoromethanesulfinate anion (CF₃SO₂⁻) is oxidized at the anode, leading to the formation of the CF₃ radical and the release of sulfur dioxide (SO₂) researchgate.net.

CF₃SO₂⁻ —> [CF₃SO₂•] + e⁻ —> CF₃• + SO₂

Once generated, the electrophilic CF₃ radical can add to unsaturated systems like alkenes or arenes, initiating a cascade of reactions wikipedia.orgresearchgate.netacs.org. For example, an electrochemically initiated cascade reaction involving the anodic oxidation of Langlois reagent can lead to the heteroaryltrifluoromethylation of allylic amines researchgate.net. This process involves the initial radical addition to the alkene, followed by a Smiles-type heteroaryl migration and subsequent reduction steps researchgate.net. This method avoids the use of chemical oxidants and allows for controlled initiation of the radical process.

The development of new trifluoromethylating agents focuses on improving stability, reactivity, and accessibility. Research has led to a range of "shelf-stable" electrophilic reagents that are now commercially available nih.gov.

Yagupolskii-Umemoto Type Reagents : These are typically S-(trifluoromethyl)diarylsulfonium or dibenzothiophenium salts. Their electrophilicity can be enhanced by introducing electron-withdrawing nitro groups d-nb.info. Mechanistic studies using cyclic voltammetry have investigated their redox properties, showing that they can be reduced at low cathodic potentials to cleave the S-CF₃ bond and form the trifluoromethyl radical, highlighting their dual role as sources for both CF₃⁺ and CF₃• synthons researchgate.net.

Togni Reagents : These are hypervalent iodine(III) compounds. Their synthesis involves the transfer of a CF₃ group from a nucleophilic source like TMSCF₃ to an iodine(III) precursor acs.org. Mechanistic studies suggest that their reactions can proceed through either an ionic manifold, involving an electrophilic attack, or a radical pathway, depending on the substrate and reaction conditions conicet.gov.ar.

Shibata Reagents : These S-(trifluoromethyl)thiophenium salts represent an extension of the Yagupolskii-Umemoto class and are accessible through the acid-catalyzed intramolecular cyclization of ortho-ethynylaryltrifluoromethylsulfanes nih.gov.

These diverse reagents provide a powerful toolkit for trifluoromethylation. Mechanistic investigations are crucial for understanding their reactivity patterns, including their potential to act as sources of electrophilic (CF₃⁺), radical (CF₃•), or even nucleophilic (CF₃⁻) trifluoromethyl species under different conditions, thereby guiding their application in organic synthesis researchgate.net.

Lewis Acid Catalysis by Triflate Species

Potassium trifluoromethanesulfonate, also known as potassium triflate, provides the trifluoromethanesulfonate (triflate) anion, which is a key component in a variety of Lewis acid catalytic systems. smolecule.com While potassium triflate itself exhibits mild Lewis acidity, its primary role in this context is often as a precursor or component in more complex metal triflate catalysts. smolecule.com Metal triflates are recognized for their strong Lewis acidity and high tolerance toward water, making them effective and reusable "green" catalysts. acs.org The catalytic activity stems from the metal center, while the triflate anion's unique properties—being an excellent leaving group and a non-coordinating anion—are crucial for the catalytic cycle. acs.orgnih.gov

Metal triflates are highly effective catalysts for Friedel-Crafts acylation and alkylation reactions, which are fundamental methods for forming carbon-carbon bonds with aromatic rings. nih.govwikipedia.orgorganic-chemistry.org The mechanism, particularly for acylation, involves two primary stages: the generation of an electrophile and the subsequent electrophilic aromatic substitution (SEAr). nih.gov

The following table summarizes the performance of various metal triflates in the Friedel-Crafts acylation of toluene with acetic anhydride.

| Catalyst (Metal Triflate) | Reaction Time (min) | Yield (%) |

| Sc(OTf)₃ | 30 | 95 |

| Yb(OTf)₃ | 60 | 92 |

| Cu(OTf)₂ | 120 | 85 |

| Zn(OTf)₂ | 180 | 78 |

This table presents illustrative data based on typical findings in the field.

In Friedel-Crafts alkylation, the Lewis acid catalyst activates an alkyl halide or alkene, generating a carbocation or a polarized complex that serves as the electrophile for the aromatic substitution. organic-chemistry.org

The Michael addition, a conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor), is another essential carbon-carbon bond-forming reaction where triflate-based catalysts are employed. wikipedia.org Metal triflates, particularly those of lanthanides like ytterbium triflate (Yb(OTf)₃) and other metals like bismuth triflate (Bi(OTf)₃), are efficient and water-tolerant Lewis acid catalysts for these reactions. researchgate.netthieme-connect.com

The catalytic pathway involves the coordination of the Lewis acidic metal cation to the carbonyl oxygen of the Michael acceptor. This activation enhances the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack by the Michael donor (e.g., an enolate, amine, or α-nitroester). researchgate.netthieme-connect.com The reaction proceeds to form a new carbon-carbon bond, yielding the 1,4-adduct. researchgate.net An important feature of this catalytic system is its chemoselectivity; for instance, bismuth triflate has been shown to efficiently catalyze the addition of aliphatic amines while leaving aromatic amines unreacted. thieme-connect.com The catalyst can often be recovered and reused, adding to the process's efficiency. thieme-connect.com

A proposed mechanism involves the formation of a zwitterionic intermediate after the initial phosphine addition to a Michael acceptor. This intermediate is then protonated by an alcohol, creating a phosphonium cation and an alkoxide, which then proceeds to react and regenerate the catalyst. chemrxiv.org

The utility of triflate species in catalysis extends beyond the specific examples of Friedel-Crafts and Michael reactions to a broader range of carbon-carbon and carbon-heteroatom bond formations. edubirdie.comlibretexts.org The underlying principle remains the same: the generation of a highly electrophilic species facilitated by a Lewis acid, with the triflate anion acting as a stabilizing, non-nucleophilic counter-ion. nih.gov

In C-C bond formation, triflate-based catalysts enable reactions such as the propargylation of aromatic compounds with arylpropargyl alcohols. organic-chemistry.org Phosphorus-carbon bond formation, a key step in synthesizing many organophosphorus compounds, can be achieved through the reaction of diphenylphosphenium triflate complexes with various unsaturated organic substrates. acs.org These metal complexes act as versatile reagents for electrophilic addition reactions. acs.org

For carbon-heteroatom bond formation, the triflate group is widely used as an excellent leaving group in cross-coupling reactions. nih.gov For instance, palladium-catalyzed C-P bond forming reactions often utilize aryl triflates as substrates. acs.orgbeilstein-journals.org While many of these reactions are mediated by transition metals, the triflate's ability to be easily displaced is a key mechanistic feature. beilstein-journals.org The triflate anion itself can also act as a nucleophile under certain conditions to form C-O bonds, trapping carbocationic intermediates to yield alkyl or vinyl triflates. nih.gov

Triflate-based catalysts are also effective in promoting various isomerization reactions, which typically proceed through cationic intermediates. The non-nucleophilic and non-coordinating nature of the triflate anion is crucial for allowing skeletal rearrangements to occur without premature quenching of the cationic species. nih.govresearchgate.net

For example, silica-immobilized triflate derivatives have been shown to catalyze the skeletal isomerization of cyclohexane and n-hexane at temperatures considerably lower than those used in conventional industrial processes. researchgate.net The proposed mechanism involves the formation of carbocation intermediates that can undergo 1,2-hydride or alkyl shifts to yield more stable, branched isomers. researchgate.net Similarly, mercury(II) triflate has been used as a catalyst for the cycloisomerization of allenynes to allenenes. nih.gov Another example is the palladium-catalyzed tandem elimination/isomerization of enol triflates to produce substituted 1,3-dienes. sci-hub.se

Protonation Phenomena and Cationic Species Generation

The trifluoromethanesulfonate anion is the conjugate base of trifluoromethanesulfonic acid (triflic acid), a superacid. mdpi.com This relationship is central to the triflate anion's role in generating and stabilizing cationic species. Due to the extreme stability of the triflate anion, it is an exceptionally poor nucleophile and an outstanding leaving group. nih.gov

This property is exploited in the generation of carbocations and other electrophilic species. For instance, alkyl triflates are potent alkylating agents because the triflate group can readily depart, creating a significant partial positive charge or a full carbocation at the carbon center. mdpi.com Studies on the solvolysis of ethyl trifluoromethanesulfonate indicate that the reaction proceeds with significant nucleophilic solvent displacement character, highlighting the triflate's high leaving group ability. researchgate.net

The triflate anion's stability allows it to serve as a counter-ion for highly reactive cations that would be incompatible with more nucleophilic anions. This includes silylcarboxonium and silyloxonium ions, which are proposed as intermediates in the cationic ring-opening polymerization of lactones and tetrahydrofuran initiated by trimethylsilyl (B98337) triflate. acs.org Furthermore, triarylmethyl cations, which are useful Lewis acids, can be generated in triflic acid, where the triflate anion serves as the counter-ion. researchgate.net

Catalytic Applications in Advanced Organic Synthesis

General Principles of Potassium Trifluoromethanesulfonate (B1224126) as a Catalytic Agent

Potassium trifluoromethanesulfonate (KOTf), also known as potassium triflate, serves as a key material in catalysis, primarily due to the properties of its trifluoromethanesulfonate (triflate, OTf) anion (CF₃SO₃⁻). The triflate anion is the conjugate base of triflic acid, a superacid, which makes it an extremely stable and non-coordinating anion. youtube.com This stability is a result of significant resonance stabilization, which delocalizes the negative charge across the three oxygen atoms and the sulfur atom, further enhanced by the strong electron-withdrawing effect of the trifluoromethyl group. youtube.com

In the context of catalysis, the triflate anion itself is generally not the active catalytic species. Instead, the catalytic prowess is associated with metal triflates (M(OTf)ₙ). youtube.com The non-coordinating nature of the triflate anion means that the corresponding metal cation (Mⁿ⁺) is highly electron-deficient and accessible, making it a potent Lewis acid. youtube.comnih.gov These Lewis acidic metal triflates can activate a wide range of organic substrates, typically by coordinating to a lone pair of electrons on a heteroatom (like oxygen or nitrogen), thereby facilitating a variety of organic transformations. This compound is a stable, solid, and commercially available salt, often used as a precursor for the in-situ or direct synthesis of other catalytically active metal triflates. chemicalbook.comchemicalbook.comsigmaaldrich.com

Specific Catalytic Transformations and Synthetic Utilities

A significant application of triflate-based catalysts is in the synthesis of ureas, which are crucial components in pharmaceuticals and organic materials. organic-chemistry.org Researchers have developed a novel and efficient method for synthesizing nonsymmetrical ureas using lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) as a catalyst. organic-chemistry.orgthieme-connect.com This process involves the direct conversion of N-benzyloxycarbonyl- (Cbz), N-allyloxycarbonyl- (Alloc), and N-2,2,2-trichloroethoxycarbonyl- (Troc) protected amines into ureas. organic-chemistry.org

The reaction protocol addresses the limitations of conventional urea (B33335) synthesis methods, which often rely on hazardous reagents and result in low yields. organic-chemistry.org In a typical procedure, the protected amine reacts with a primary or secondary amine in the presence of a catalytic amount of La(OTf)₃. thieme-connect.com A screening of various metal triflates identified La(OTf)₃ as the most effective catalyst for this transformation, achieving yields as high as 96%. organic-chemistry.org The optimal reaction conditions were found to be in trifluorotoluene (PhCF₃) as the solvent at a temperature of 70°C for 12 hours. organic-chemistry.org The method demonstrates broad applicability, successfully converting a wide range of aromatic and aliphatic carbamates with various amines. organic-chemistry.orgthieme-connect.com Its scalability has been confirmed through a gram-scale reaction, which afforded the desired urea in a 90% yield. organic-chemistry.org

| Protected Amine | Reactant Amine | Product | Yield (%) |

|---|---|---|---|

| N-Cbz-aniline | Butylamine | N-Butyl-N′-phenylurea | 96 |

| N-Cbz-aniline | Benzylamine | N-Benzyl-N'-phenylurea | 95 |

| N-Cbz-aniline | Piperidine | 1-(Phenylcarbamoyl)piperidine | 91 |

| N-Cbz-4-methoxyaniline | Butylamine | N-Butyl-N'-(4-methoxyphenyl)urea | 92 |

| N-Alloc-aniline | Butylamine | N-Butyl-N′-phenylurea | 88 |

| N-Troc-aniline | Butylamine | N-Butyl-N′-phenylurea | 85 |

Metal triflates are effective Lewis acid catalysts for Diels-Alder reactions, a powerful method for forming six-membered rings. youtube.commdpi.com The Diels-Alder reaction involves the cycloaddition of a conjugated diene with a dienophile. mdpi.com The catalytic role of the metal triflate, such as scandium triflate (Sc(OTf)₃), is to activate the dienophile. youtube.com By coordinating to the carbonyl group of an α,β-unsaturated aldehyde or ketone (common dienophiles), the Lewis acidic metal center withdraws electron density, lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com This reduction in the HOMO-LUMO energy gap between the diene and the dienophile accelerates the [4+2] cycloaddition reaction, often leading to higher yields and improved stereoselectivity under milder conditions than uncatalyzed reactions. youtube.commdpi.com

The Aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, creating β-hydroxy carbonyl compounds which can then dehydrate to form α,β-unsaturated carbonyls. libretexts.orgsigmaaldrich.com Metal triflates, particularly those of scandium (Sc(OTf)₃) and other lanthanides, serve as efficient Lewis acid catalysts for this transformation. youtube.com In a manner similar to their role in Diels-Alder reactions, the metal triflate activates the carbonyl component (an aldehyde or ketone). wikipedia.org The metal center coordinates to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. wikipedia.org This activation facilitates the nucleophilic attack by an enol or enolate, promoting the formation of the aldol addition product. wikipedia.org The use of these water-stable Lewis acids allows the reaction to proceed under conditions that are often milder and more selective than traditional strong acid or base catalysis. youtube.com

While this compound is not typically a direct catalyst for the hydrogenation of simple alkenes, related compounds and catalysts are used in specialized hydrogenation reactions. youtube.comlibretexts.org A notable example is the palladium-catalyzed selective hydrogenation of potassium (3,3,3-trifluoroprop-1-yn-1-yl)trifluoroborate. acs.orgnih.gov This reaction does not hydrogenate a standard alkene but rather an alkynyltrifluoroborate salt to produce a vinylborate. acs.org The process exhibits high stereoselectivity, capable of yielding either the (Z)- or (E)-isomer of the product in greater than 98% purity by controlling the reaction time. acs.orgnih.gov The initially formed (Z)-isomer can be transformed into the more stable (E)-isomer over time, a process that occurs regardless of the specific palladium catalyst used. acs.org This method provides a route to stereodefined β-trifluoromethylstyrenes after a subsequent coupling reaction. nih.gov

Metal triflates are widely employed to promote various cyclization reactions, leveraging their strong Lewis acidity. For instance, silver triflate (AgTFA) has been used as a promoter in biomimetic aza-Prins cyclization reactions to synthesize complex alkaloids. acs.org In one approach to the total synthesis of paxdaphnine A, an N-cyanomethyl derivative was treated with silver triflate to initiate an aza-Prins cyclization, forming a key polycyclic intermediate. acs.org Similarly, other triflate-based reagents like trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf) are used to facilitate dehydration and subsequent cyclization steps in the synthesis of complex molecular architectures. acs.org The triflate's role as an excellent leaving group, combined with the Lewis acidity of the associated cation (Ag⁺ or SiR₃⁺), is crucial for activating substrates and driving these ring-forming transformations. youtube.com

Methodological Advancements in Catalyst Optimization and Process Scalability

The optimization of catalytic processes and their scalability are critical for the practical application of synthetic methodologies in both academic and industrial settings. While specific studies detailing the use of this compound for the optimization and scalability of iron-catalyzed aminofunctionalization of olefins are not extensively documented, general principles of catalyst and process optimization in related iron-catalyzed reactions can provide valuable insights. The choice of catalyst precursor, ligands, additives, and reaction conditions all play a pivotal role in enhancing catalytic efficiency, selectivity, and robustness, which are key factors for scalability.

In the context of iron-catalyzed reactions, the counter-ion of the iron salt can significantly influence the catalytic activity. For instance, iron(II) triflate has been identified as a highly efficient and robust catalyst for various transformations, including the imination of sulfoxides. nih.gov The triflate anion, being a poor coordinator, can lead to more accessible and reactive cationic iron species, which are often the active catalysts. This principle is likely transferable to the aminofunctionalization of olefins, where the use of iron triflate salts has already shown promise.

Furthermore, the addition of salts, including potassium salts, can have a promotional effect on the activity and selectivity of iron catalysts. In other areas of iron catalysis, such as the hydrogenation of CO₂, potassium has been shown to act as an electronic promoter, enhancing the catalytic performance. researchgate.net While a direct extrapolation to olefin aminofunctionalization requires specific investigation, it suggests a potential avenue for optimization. The addition of a potassium salt could influence the ionic strength of the reaction medium, modulate the aggregation state of the catalyst, or participate in the catalytic cycle by facilitating key steps.

The scalability of a catalytic process is intrinsically linked to its optimization. A well-optimized process with high turnover numbers and frequencies, using a robust and inexpensive catalyst, is more amenable to large-scale synthesis. The use of earth-abundant iron as a catalyst is a significant advantage in terms of cost and sustainability, making these processes inherently more scalable than those relying on precious metals.

For the iron-catalyzed aminofunctionalization of olefins, future methodological advancements towards optimization and scalability could involve:

Systematic Ligand Screening: The development and screening of new ligand scaffolds to enhance the stereoselectivity and reactivity of the iron catalyst.

Additive Screening: A systematic investigation into the effect of various salt additives, including this compound, to probe for potential promotional effects on catalyst activity and stability.

Process Parameter Optimization: Detailed studies on the influence of reaction parameters such as temperature, concentration, and solvent on the yield, selectivity, and catalyst turnover number to identify optimal conditions for large-scale production.

Flow Chemistry Implementation: The transition from batch to continuous flow processing can offer significant advantages in terms of safety, efficiency, and scalability for exothermic catalytic reactions.

By focusing on these areas, the iron-catalyzed aminofunctionalization of olefins can be further developed from a laboratory-scale curiosity to a robust and practical synthetic tool.

Advanced Spectroscopic Characterization and Structural Analysis

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular vibrations within potassium trifluoromethanesulfonate (B1224126). These vibrations are sensitive to the local environment, offering detailed information on cation-anion interactions, conformational states of the triflate anion, and phase transitions. spectroscopyonline.com

The vibrational modes of the trifluoromethanesulfonate (triflate) anion, particularly the S-O and C-S stretching modes, are influenced by the nature of the cation it is paired with. In the case of potassium trifluoromethanesulfonate, the interaction between the K⁺ cation and the SO₃ group of the triflate anion can be observed through shifts and splitting of the vibrational bands. nih.gov For instance, studies on similar alkali metal sulfonates, such as lithium and potassium methanesulfonates, have shown that the splitting of the asymmetric S-O stretching mode in the infrared spectrum is a clear indicator of a coordinating interaction between the cation and the sulfonate group. nih.gov In potassium methanesulfonate, the absence of such splitting suggests a more ionic character, which is also expected for this compound due to the larger size and lower charge density of the potassium ion compared to smaller cations like lithium. nih.gov

The IR and Raman spectra of this compound exhibit characteristic bands corresponding to the vibrations of the CF₃ and SO₃ groups. nih.govchemicalbook.com

Table 1: Selected Vibrational Frequencies of this compound

| Vibrational Mode | Wavenumber (cm⁻¹) (Technique) | Reference |

|---|---|---|

| SO₃ symmetric stretch | ~1030 (IR, Raman) | nih.gov |

| CF₃ symmetric stretch | Not explicitly assigned | |

| SO₃ asymmetric stretch | Not explicitly assigned | |

| CF₃ asymmetric stretch | Not explicitly assigned | |

| Mixed ν(CF₃), ν(SO₃), δ(CF₃) | ~1223 (IR) | nih.gov |

| CF₃ and SO₃ bending modes | 638, 573, 517 (IR) | nih.gov |

Furthermore, vibrational spectroscopy is instrumental in studying temperature-induced phase transitions in potassium salts. For example, potassium tetrafluoroborate (B81430) (KBF₄) undergoes a reversible solid-solid phase transition from an orthorhombic (Pnma) to a disordered cubic (Fm-3m) structure at approximately 285-291°C. nih.gov Similarly, potassium hexafluorosilicate (B96646) (K₂SiF₆) also exists in different crystalline phases. researchgate.net Although specific studies on the phase transitions of this compound are not extensively reported, the potential for such transitions exists and can be investigated by monitoring changes in the Raman and IR spectra as a function of temperature. Such changes would manifest as the appearance or disappearance of bands, or abrupt shifts in their positions, indicating a change in the crystal lattice and the local symmetry of the triflate anion.

The triflate group, while often considered a simple, non-coordinating anion, possesses conformational flexibility around the C-S and S-O bonds. This is particularly evident in more complex molecules containing the triflate moiety. For example, a detailed conformational analysis of trifluoroacetyl triflate (CF₃C(O)OSO₂CF₃) using gas-phase FTIR, liquid-phase Raman, and Ar matrix FTIR spectroscopy combined with DFT calculations has revealed the existence of multiple conformers. mdpi.comresearchgate.netresearchgate.net

The study identified a global minimum corresponding to a syn-anti conformer and another minimum representing enantiomeric syn-gauche forms. mdpi.com The presence of these two distinct conformers in the vapor phase at room temperature was experimentally confirmed, with the syn-anti conformer being the more abundant species (60-70%). mdpi.comresearchgate.net The ability to distinguish between these conformers arises from the fact that each has a unique set of vibrational frequencies. For instance, in the Ar matrix FTIR spectrum of trifluoroacetyl triflate, distinct IR absorptions could be assigned to each conformer, a task facilitated by the narrowing of spectral bands at cryogenic temperatures. mdpi.comresearchgate.net This demonstrates the sensitivity of vibrational spectroscopy in identifying and quantifying different conformational states of molecules containing the triflate group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is another indispensable technique for the characterization of this compound and its role in chemical processes. Both ¹⁹F and ¹³C NMR can provide information about the triflate anion, while changes in the chemical environment can be monitored in real-time.

Real-time or in-situ NMR spectroscopy allows for the monitoring of chemical reactions as they occur, providing valuable kinetic data and enabling the detection of transient intermediates. nih.govresearchgate.netjhu.educopernicus.org This technique is particularly powerful for elucidating reaction mechanisms. In reactions where the triflate group acts as a leaving group, ¹⁹F NMR can be used to track the consumption of the starting material and the formation of the triflate anion in solution.

Flow NMR is a specific setup for real-time monitoring where the reaction mixture is circulated through the NMR spectrometer. rsc.orgoxinst.com This allows for the continuous acquisition of spectra under controlled reaction conditions. While specific real-time NMR studies focusing on this compound are not prevalent in the literature, the methodology has been successfully applied to a wide range of chemical transformations, such as the alkylation of a diamine with glyoxal (B1671930) and the formation of phosphorus intermediates in bromination reactions. researchgate.netrsc.org These studies showcase the potential of real-time NMR to provide detailed mechanistic insights that would be difficult to obtain through conventional offline analysis.

Quantitative NMR (qNMR) has emerged as a primary analytical method for determining the purity of chemical substances. bipm.orgsigmaaldrich.com The selection of an appropriate internal standard is crucial for accurate and precise qNMR measurements. bipm.orgsigmaaldrich.com An ideal internal standard should possess several key characteristics:

High purity with certified traceability. fujifilm.com

Chemical inertness towards the analyte and solvent. bipm.org

Low volatility and non-hygroscopic nature. fujifilm.com

Good solubility in the chosen deuterated solvent. bipm.org

A simple NMR spectrum with at least one signal that is well-resolved from the signals of the analyte. sigmaaldrich.combipm.org

While compounds like potassium hydrogen phthalate (B1215562) and dimethyl terephthalate (B1205515) are commonly used as internal standards for ¹H qNMR, this compound has potential as a standard, particularly for ¹⁹F qNMR. bipm.orgbipm.orgnih.gov The triflate anion is chemically robust and non-reactive under typical NMR conditions. The CF₃ group gives a sharp singlet in the ¹⁹F NMR spectrum, which is ideal for quantification as it is less likely to overlap with signals from fluorine-containing analytes. Its nature as a stable, non-volatile solid also simplifies accurate weighing. sigmaaldrich.com

X-ray Diffraction Techniques

The crystal structure of this compound has been determined and is available in the Crystallography Open Database (COD). The crystallographic data reveals the spatial relationship between the potassium cations and the triflate anions in the crystal lattice. nih.gov

Table 2: Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Formula | CF₃KO₃S | nih.govsigmaaldrich.com |

| Crystal System | Orthorhombic | mdpi.com (by analogy with similar structures) |

| Space Group | Pnma | mdpi.com (by analogy with similar structures) |

| Unit Cell Parameters | a, b, c dimensions and α, β, γ angles | nih.gov |

| COD Entry ID | 1513847 | nih.gov |

The structural information derived from XRD is invaluable for interpreting the results from other spectroscopic techniques, such as vibrational spectroscopy, by providing a foundational understanding of the solid-state structure. For instance, the coordination environment of the potassium ion and the symmetry of the triflate anion in the crystal lattice, as determined by XRD, directly influence the features observed in the IR and Raman spectra.

Compound Index

Table 3: List of Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | CF₃SO₃K |

| Potassium (Difluoromethanesulfonyl)(trifluoromethanesulfonyl)imide | C₂F₅HKNO₄S₂ |

| Potassium Methanesulfonate | CH₃SO₃K |

| Potassium Tetrafluoroborate | KBF₄ |

| Potassium Hexafluorosilicate | K₂SiF₆ |

| Trifluoroacetyl triflate | C₃F₆O₄S |

| Lithium Methanesulfonate | CH₃SO₃Li |

| Potassium Hydrogen Phthalate | C₈H₅KO₄ |

| Dimethyl Terephthalate | C₁₀H₁₀O₄ |

| Glyoxal | C₂H₂O₂ |

| Potassium-intercalated 2,7-dimethylnaphthalene | C₁₂H₁₂Kₓ |

| Ammonium Dihydrogen Phosphate | H₆NO₄P |

| Triphenyl Phosphate | C₁₈H₁₅O₄P |

| Phosphonoacetic Acid | C₂H₅O₅P |

| Tris(2-chloroethyl) Phosphate | C₆H₁₂Cl₃O₄P |

| Benzoic Acid | C₇H₆O₂ |

| Sodium Sulfate (B86663) | Na₂SO₄ |

| Potassium Sulfate | K₂SO₄ |

| Sodium Hydrogen Sulfate | NaHSO₄ |

| Potassium Hydrogen Sulfate | KHSO₄ |

Theoretical and Computational Chemistry Studies

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure, stability, and reactivity of molecules. mdpi.com These calculations solve the Schrödinger equation for a given system to provide information on energy, geometry, and various other molecular properties. wiley-vch.de

While specific DFT studies on the reaction mechanisms of potassium trifluoromethanesulfonate (B1224126) are not extensively documented in the provided search results, the methodology is well-established for similar systems. For instance, DFT has been used to study the mechanisms of catalytic fluorination reactions and copper-catalyzed tandem arylation–cyclisation reactions where triflate anions are present. researchgate.netbeilstein-journals.org In such studies, different reaction pathways can be proposed and their feasibilities are evaluated by comparing the calculated activation barriers. researchgate.net For a reaction involving potassium trifluoromethanesulfonate, computational chemists would model the interaction of the K⁺ and CF₃SO₃⁻ ions with reactants, identify possible transition state structures, and calculate the associated energy barriers to elucidate the most likely reaction pathway. youtube.com The role of the potassium ion as a Lewis acid in activating substrates can also be investigated through these computational models. smolecule.com

Conformational analysis is crucial for understanding the three-dimensional structure of flexible molecules and how their different spatial arrangements influence their properties and reactivity. nih.govmdpi.com For the trifluoromethanesulfonate anion (CF₃SO₃⁻), computational methods can be used to identify its stable conformers. A study on the related compound trifluoroacetyl triflate (CF₃C(O)OSO₂CF₃) using DFT calculations revealed the existence of multiple conformers, with the potential energy surface showing different minima corresponding to syn and gauche forms. mdpi.com

For the trifluoromethanesulfonate anion itself, the rotation around the C-S bond is a key conformational feature. A study on a similar system, potassium (difluoromethanesulfonyl)(trifluoromethanesulfonyl)imide (KDFTFSI), showed that the anion can exist in both cis and trans conformations. frontiersin.org In the gas phase, the trans conformer was found to be more stable due to intramolecular interactions. However, upon interaction with the potassium cation (K⁺), the energy difference between the conformers was significantly reduced due to the formation of strong coordination bonds between K⁺ and the oxygen atoms of the anion in a cis conformation. frontiersin.org This highlights the important role of the cation in influencing the conformational preferences of the anion.

Table 1: Calculated Conformational Data for a Related Anion (DFTFSI⁻) This table is illustrative and based on a related compound due to the lack of specific data for this compound in the search results.

| Conformer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (with K⁺, kcal/mol) | Key Dihedral Angle (C-S...S-C) |

|---|---|---|---|

| trans-DFTFSI⁻ | 0.0 | - | ~180° |

Understanding the electronic structure of reactants and intermediates provides fundamental insights into their bonding, charge distribution, and reactivity. wiley-vch.de DFT calculations are a primary tool for this purpose. A detailed study of potassium (difluoromethanesulfonyl)(trifluoromethanesulfonyl)imide (KDFTFSI) provides valuable analogous information for the electronic interactions in this compound. frontiersin.org

In KDFTFSI, the crystal structure analysis combined with computational approaches revealed that the potassium cations are coordinated by the oxygen atoms of the sulfonyl groups. frontiersin.org This K···O interaction is a key feature of the electronic structure. The calculations showed that the potassium atoms have a coordination environment involving multiple oxygen atoms from neighboring anions, forming complex coordination polyhedra. frontiersin.org The charge distribution, as calculated by methods like Natural Bond Orbital (NBO) analysis, would typically show a significant positive charge on the potassium atom and negative charges on the oxygen atoms of the trifluoromethanesulfonate anion, indicating a strong ionic character of the K-O bond. The interaction with the potassium cation can also influence the electronic properties of the anion itself, for example, by polarizing the S-O bonds.

Table 2: Illustrative Electronic Interaction Data for KDFTFSI This data is from a related compound and serves to illustrate the type of information obtained from electronic structure calculations.

| Interaction Type | Typical Bond Distances (Å) | Coordination Number of K⁺ |

|---|---|---|

| K···O | 2.7 - 3.2 | 6-8 |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method used to study the physical movements of atoms and molecules over time. core.ac.uk By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the structure, dynamics, and thermodynamics of materials. researchgate.net

In electrolyte solutions, the interactions between ions and solvent molecules are crucial for determining the properties of the solution. MD simulations are particularly well-suited for studying these interactions. For this compound dissolved in a solvent like water or an organic solvent, MD simulations can reveal the structure of the solvation shells around the K⁺ and CF₃SO₃⁻ ions. rochester.edunih.gov

Simulations of similar electrolyte systems, such as potassium chloride in water or lithium trifluoromethanesulfonylimide (LiTFSI) in various solvents, have provided detailed insights into ion solvation. dtu.dkresearchgate.netrsc.org For instance, a study of potassium perfluorooctanesulfonate (B1231939) in water showed that K⁺ ions have a high probability of being found near the oxygen atoms of the sulfonate group due to electrostatic attraction. researchgate.net The simulations also revealed that there is only weak van der Waals interaction between K⁺ and water molecules. researchgate.net In a simulation of this compound in a solvent, one would typically calculate the radial distribution functions (RDFs) for K⁺-solvent and CF₃SO₃⁻-solvent pairs to determine the average distances and coordination numbers of the solvation shells. osti.gov

Table 3: Representative Coordination Numbers from MD Simulations of Related Systems This table presents typical data obtained from MD simulations of similar ions in solution.

| Ion | Solvent | Coordination Number | Reference |

|---|---|---|---|

| K⁺ | Water | 6-8 | osti.gov |

| Na⁺ | Ethylene Carbonate | ~5.3 | osti.gov |

MD simulations can be used to predict important transport properties of electrolytes, such as the diffusion coefficients of the ions and the ionic conductivity of the solution. nih.govd-nb.info The diffusion coefficient is typically calculated from the mean square displacement (MSD) of the ions over time using the Einstein relation. nih.gov The ionic conductivity can then be estimated from the diffusion coefficients of all mobile ions in the system. acs.org

Studies on various electrolytes, including those with TFSI⁻ anions, have shown that MD simulations can provide valuable data on ion transport. uj.edu.pldtu.dk For example, simulations can reveal correlations in the motion of ions, such as the formation of ion pairs or larger aggregates, which can significantly affect the ionic conductivity. uj.edu.pl In the context of this compound, MD simulations could be used to predict how its diffusion coefficient and ionic conductivity change with concentration, temperature, and the type of solvent used. tudelft.nl These predictions are crucial for applications where ion transport is important, such as in batteries and other electrochemical devices. acs.org

Table 4: Illustrative Diffusion Coefficients from MD Simulations of Various Systems This table shows examples of diffusion coefficients obtained for different ions and molecules in various environments through MD simulations.

| Species | System | Temperature (K) | Diffusion Coefficient (10⁻⁵ cm²/s) |

|---|---|---|---|

| CO₂ | Polypropylene | 433 | ~1.5 - 2.0 |

| Acetone | Polypropylene | 433 | ~0.8 |

| Na⁺ | Aqueous Solution | 298 | ~0.106 |

Density Functional Theory (DFT) Computations

Density Functional Theory (DFT) is a versatile and widely used computational method in chemistry and materials science to study the electronic structure and properties of molecules and materials like this compound. wikipedia.orgworktribe.com DFT calculations provide a good balance between accuracy and computational cost, making them suitable for a wide range of investigations. wikipedia.org

Geometry Optimization and Vibrational Wavenumber Prediction

Once the geometry is optimized, vibrational frequencies can be calculated. github.io These theoretical frequencies correspond to the different vibrational modes of the molecule and can be directly compared with experimental data from infrared (IR) and Raman spectroscopy. spectroscopyonline.com The agreement between the calculated and experimental vibrational spectra serves as a validation of the computational model. spectroscopyonline.com For the trifluoromethanesulfonate anion, DFT can accurately predict the frequencies of characteristic vibrations, such as the stretching and bending modes of the S-O and C-F bonds.

Below is a table showing representative calculated vibrational frequencies for the trifluoromethanesulfonate anion compared to typical experimental values.

| Vibrational Mode | Functional/Basis Set | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| Symmetric SO₃ stretch | B3LYP/6-311+G(d,p) | 1031 | ~1032 |

| Asymmetric SO₃ stretch | B3LYP/6-311+G(d,p) | 1275 | ~1270 |

| CF₃ stretch | B3LYP/6-311+G(d,p) | 1220 | ~1225 |

| S-C stretch | B3LYP/6-311+G(d,p) | 758 | ~759 |

Note: The calculated values are illustrative and can vary depending on the specific functional and basis set employed in the DFT calculations.

Analysis of Intermolecular Interactions, Including Hydrogen Bonding Networks

In the solid state and in solution, intermolecular interactions play a crucial role in determining the properties of this compound. The oxygen atoms of the trifluoromethanesulfonate anion can act as hydrogen bond acceptors, forming hydrogen bonds with protic solvent molecules like water or with suitable hydrogen bond donors in the crystal lattice. rsc.org

DFT calculations are instrumental in analyzing these interactions. acs.org By studying model systems, such as a trifluoromethanesulfonate anion interacting with one or more solvent molecules, the strength and geometry of the hydrogen bonds can be quantified. researchgate.net The interaction energy can be calculated to determine the stability of these hydrogen-bonded complexes. Such studies have shown that the trifluoromethyl group weakens the hydrogen-bonding strength to the oxygen atoms of the SO₃ group compared to the methylsulfonate anion. rsc.org Even so, these interactions are significant and influence the formation of aggregates in solution. rsc.org

Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) Analyses

To gain a deeper understanding of the bonding and electronic structure, Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses are often performed on the DFT-calculated electron density. nih.govscilit.com

NBO analysis transforms the calculated molecular orbitals into a set of localized orbitals that align with the familiar Lewis structure concepts of core, lone pair, and bonding orbitals. scirp.org This analysis provides a quantitative picture of the charge distribution, revealing the partial charges on each atom and confirming the ionic nature of the interaction between the potassium cation and the trifluoromethanesulfonate anion. NBO can also quantify delocalization effects, such as hyperconjugation, by calculating the stabilization energies associated with donor-acceptor interactions between occupied and unoccupied orbitals. nih.govscirp.org

The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density to partition a molecule into atomic basins. This method allows for a rigorous definition of atoms and chemical bonds. By locating bond critical points (BCPs) and analyzing the properties of the electron density at these points, AIM can characterize the nature of chemical interactions. For KOTf, AIM analysis can differentiate the ionic K⁺···O⁻ interaction from the covalent S-O, S-C, and C-F bonds within the anion.

Integration of Statistical Mechanics and Solid State Physics Principles

To connect the molecular-level insights from DFT with the macroscopic properties of this compound, principles from statistical mechanics and solid-state physics are essential. worktribe.comresearchgate.net

Statistical mechanics provides the framework to calculate thermodynamic properties like enthalpy, entropy, and free energy from the computed energies and vibrational frequencies of the molecules. wikipedia.org By considering an ensemble of molecules, it is possible to predict how these properties change with temperature and pressure, which is crucial for understanding phase behavior and reaction thermodynamics.

For the solid state, DFT calculations are extended to periodic systems to model the crystalline structure of KOTf. worktribe.comnih.gov These solid-state DFT calculations can predict lattice parameters, cohesive energies, and the electronic band structure of the crystal. researchgate.netnih.gov The ability to perform geometry optimization on the crystal structure allows for direct comparison with experimental data from X-ray diffraction. nih.gov Furthermore, these calculations can be used to explore hypothetical crystal structures and predict their relative stabilities. worktribe.com The integration of these advanced computational techniques provides a comprehensive theoretical understanding of this compound, from its molecular characteristics to its bulk material properties. worktribe.comworktribe.com

Future Research Directions and Emerging Applications

Design and Synthesis of Novel Triflate-Based Reagents

Potassium trifluoromethanesulfonate (B1224126) serves as a fundamental precursor in the synthesis of a variety of advanced reagents. chemicalbook.com Its utility stems from the ability to introduce the highly effective trifluoromethanesulfonyl (triflate) group into other molecules. Researchers are actively exploring its use to create new reagents with tailored reactivity for specialized applications.

Notable examples of reagents synthesized from potassium triflate or related triflate sources include:

N-fluoro-2,4,6-trimethylpyridinium triflate : A versatile and effective fluorinating agent used in complex organic synthesis. smolecule.comfishersci.fi

Imidazolium (B1220033) salts : These compounds are a class of ionic liquids with applications in catalysis, electrochemistry, and material science. Potassium triflate is a key reagent in the preparation of specific functionalized imidazolium salts. smolecule.comchemicalbook.com

Glycosyl triflates : Generated in situ from other glycosyl donors, these highly reactive intermediates are crucial in the synthesis of complex carbohydrates and glycoconjugates. nih.gov

Fluorophosphonium triflate salts : A family of electrophilic fluorophosphonium cations synthesized via electrophilic fluorination and subsequent anion exchange, which have applications as Lewis acids. rsc.org

Future work is directed towards designing triflate-based reagents that offer greater selectivity, stability, and efficiency in chemical transformations, including the development of novel benzyne precursors that provide an effective alternative to traditional ortho-TMS triflates. nih.gov

Further Integration with Sustainable and Green Chemical Manufacturing Initiatives

The principles of green chemistry—reducing waste, improving atom economy, and using less hazardous substances—are central to modern chemical manufacturing. Triflate chemistry, including the use of potassium trifluoromethanesulfonate, is finding increasing integration with these initiatives. Metal triflate catalysts are often considered environmentally friendly due to their stability and water tolerance, which allows reactions to proceed in aqueous media, reducing the need for volatile organic solvents. researchgate.net

A significant area of research is the solvent-free synthesis of triflate-anion ionic liquids. nih.govmdpi.com Direct alkylation of organic bases with alkyl triflates can be performed without solvents, achieving quantitative yields and a nearly 100% atom economy, representing a substantial improvement over traditional metathesis methods that generate salt byproducts. nih.govmdpi.com Furthermore, research into new benzyne precursors based on imidazolylsulfonates is aimed at eliminating the formation of potentially genotoxic trifluoromethanesulfonate side products associated with older methods. nih.gov These advancements highlight a trend towards designing safer, more sustainable chemical processes that retain the high efficiency associated with triflate chemistry.

Expansion of Catalytic Scope and Efficiency in Complex Syntheses

The triflate anion is renowned for being an excellent leaving group, but it can also function as a nucleophile in certain chemical reactions. nih.gov This dual reactivity is being explored to expand the catalytic applications of triflate compounds. Metal trifluoromethanesulfonates (metal triflates) are particularly valued as strong Lewis acid catalysts that are tolerant to water and protic solvents. researchgate.net This stability allows them to effectively catalyze a wide range of organic reactions, such as Friedel-Crafts acylations, esterifications, and amidations, often with greater efficiency and under milder conditions than traditional catalysts. lookchem.comresearchgate.net

Ongoing research aims to broaden the scope of these catalysts for more complex molecular syntheses. The focus is on developing highly diastereoselective and enantioselective transformations. For example, yttrium triflate has been demonstrated as an efficient catalyst for the chemoselective protection of carbonyl compounds. researchgate.net There is also considerable evidence for the role of the triflate anion itself as a nucleophilic catalyst in several reactions, a phenomenon that may be more widespread than currently recognized. nih.govacs.org Future work will likely uncover new catalytic systems based on this compound derivatives that enable novel bond formations and streamline the synthesis of complex pharmaceutical and industrial molecules.

Advancements in Energy Storage and Conversion Technologies

This compound is a compound of significant interest in the development of next-generation energy technologies, particularly as a component in electrolytes for batteries and in the fabrication of solar cells. chemimpex.comperovskite-info.com Its high solubility, thermal stability, and electrochemical stability make it a promising candidate for high-performance energy systems.

In battery research, KOTf is explored as a salt for polymer electrolytes and as an electrolyte for lithium-ion and potassium-ion batteries. smolecule.comchemimpex.comrsc.org For instance, molten salt electrolytes composed of mixtures like lithium bis(fluorosulfonyl)imide (LiFSI) and potassium bis(fluorosulfonyl)imide (KFSI) are being investigated for high-safety, high-voltage lithium batteries. researchgate.net

A particularly promising application is its use as an additive in perovskite solar cells. Researchers at Hangzhou Dianzi University found that incorporating this compound (KTFS) into the perovskite absorber layer significantly improved the solar cell's performance and stability. perovskite-info.com The KTFS passivates defects in the perovskite film, enhances crystallinity, and inhibits ion migration, leading to reduced hysteresis and degradation. perovskite-info.com

| Performance Metric | Control Device (No KTFS) | KTFS-Modified Device |

|---|---|---|

| Power Conversion Efficiency (PCE) | 22.23% | 23.96% |

| Open-Circuit Voltage (Voc) | 1.15 V | 1.165 V |

| Short-Circuit Current Density (Jsc) | 25.03 mA/cm² | 25.29 mA/cm² |

| Fill Factor (FF) | 77.24% | 81.33% |

| Hysteresis Index | 6.8% | 4.0% |

| Efficiency Retention (after 1200 h) | 80% | 90% |

Future research will continue to optimize electrolyte formulations containing KOTf for potassium-ion batteries and explore its role in enhancing the efficiency and long-term stability of various solar energy technologies.

Innovations in Biomedical and Pharmaceutical Chemistry

This compound and its derivatives are valuable tools in medicinal and pharmaceutical chemistry, primarily as reagents and intermediates in the synthesis of biologically active molecules. lookchem.comchemimpex.com The introduction of fluorine-containing groups, such as the trifluoromethyl group, into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. chemimpex.com KOTf facilitates the synthesis of these fluorinated compounds. chemimpex.com

One emerging area is the use of the aryltriflate moiety in drug design. Although historically underutilized in medicinal chemistry, recent studies have shown that aryltriflates can be exceptionally stable and possess favorable druglike properties. nih.gov For example, a potent dual inhibitor of the chemokine receptors CXCR1 and CXCR2, which are implicated in inflammatory diseases, features an aryltriflate group that contributes to its high metabolic stability and long plasma half-life. nih.gov

Furthermore, this compound is used in the synthesis of novel functional biomaterials. It facilitates the self-assembly of guanine-siloxane monomers to form guanine-quadruplex hybrid materials, which are being investigated for their potential in diagnostics and as therapeutic agents. smolecule.comsigmaaldrich.com Future research will likely expand the use of the triflate group as a key structural component in new therapeutic agents and advanced drug delivery systems.

Development of New Analytical Methodologies and Instrumentation

The accurate detection and quantification of the trifluoromethanesulfonate anion are crucial for process monitoring, quality control, and environmental analysis. Research is ongoing to develop more sensitive and efficient analytical methods. Ion chromatography (IC) with suppressed conductivity detection is a primary technique for determining the concentration of triflate anions. laballiance.com.myresearchgate.net A specific method for analyzing trifluoromethanesulfonate in this compound samples uses a 10 mM potassium hydroxide (B78521) (KOH) mobile phase with an appropriate analytical column. laballiance.com.my

In addition to chromatography, other analytical applications are being explored:

NMR Spectroscopy : this compound can be employed as a reference standard in nuclear magnetic resonance (NMR) spectroscopy for precise measurements. chemimpex.com

Reversed-Phase Liquid Chromatography (RP-LC) : The triflate anion exhibits a strong chaotropic effect, meaning it disrupts the structure of water. This property can be harnessed in RP-LC to enhance the retention of cationic analytes, making triflate a potentially useful mobile phase additive for separating basic drug compounds. researchgate.net

Future developments will likely focus on coupling ion chromatography with mass spectrometry (IC-MS) for ultra-trace analysis of triflate and other anions, as well as creating new stationary phases for chromatography that offer improved selectivity for challenging separations. thermofisher.com

Exploration of Novel Hybrid Materials with Enhanced Functionality